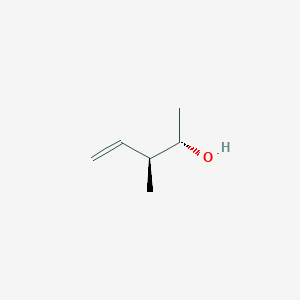

4-Penten-2-ol, 3-methyl-, (2S,3S)-

Description

Significance of Chiral Allylic Alcohols in Stereoselective Transformations

Chiral allylic alcohols are organic compounds that feature a hydroxyl group (-OH) attached to a carbon atom adjacent to a carbon-carbon double bond, with at least one stereocenter in the molecule. This structural motif is a versatile platform for a wide array of stereoselective transformations, allowing for the introduction of new functional groups and the creation of new stereocenters with a high degree of control.

The utility of these alcohols stems from the reactivity of both the hydroxyl group and the adjacent double bond. The hydroxyl group can direct the stereochemical outcome of reactions on the neighboring alkene, a phenomenon known as substrate directivity. Furthermore, these alcohols are precursors to a variety of other functional groups. For instance, they can undergo enantioselective fluorination, a key transformation given the importance of fluorine in biologically active compounds. nih.gov They are also used in transition-metal-catalyzed reactions, such as nickel-catalyzed allylations of imines to produce homoallylic amines, which are valuable structures in medicinal chemistry. researchgate.net The development of catalytic methods that use chiral allylic alcohols directly, or generate them with high enantioselectivity, represents a significant area of research aimed at improving the efficiency and atom economy of synthetic routes. acs.orgoup.com

Importance of Enantiopure (2S,3S)-3-Methyl-4-penten-2-ol in Research

The specific enantiomer, (2S,3S)-3-Methyl-4-penten-2-ol, is a chiral building block possessing two adjacent, well-defined stereocenters. Its enantiopure form is a valuable starting material for the synthesis of highly functionalized molecules where precise stereocontrol is essential. Access to such specific stereoisomers is critical for building complex natural products and pharmaceuticals, where even a minor change in stereochemistry can drastically alter biological activity.

Below are the key chemical and physical properties of the compound.

| Property | Value |

| Molecular Formula | C₆H₁₂O |

| Molecular Weight | 100.16 g/mol |

| CAS Number | 99438-31-0 |

| IUPAC Name | (2S,3S)-3-methylpent-4-en-2-ol |

| Appearance | Colorless liquid (predicted) |

| Solubility | Soluble in organic solvents |

| Data sourced from PubChem CID 12420333 and other chemical databases. nih.govnih.gov |

The importance of (2S,3S)-3-Methyl-4-penten-2-ol lies in its potential application in the total synthesis of complex natural products. Molecules like the tigliane (B1223011) diterpenes, which include the well-known compound phorbol (B1677699), are characterized by their densely packed functional groups and multiple stereocenters. nih.govwikipedia.org The total synthesis of phorbol, a landmark achievement in organic chemistry, requires meticulous planning and the use of chiral pool starting materials or asymmetric reactions to set its numerous stereocenters correctly. nih.govnih.gov

While direct documentation of (2S,3S)-3-Methyl-4-penten-2-ol in a completed phorbol synthesis is not prominent, its structure represents a logical and desirable fragment for constructing portions of the complex tigliane skeleton. Synthetic chemists often disconnect a complex target molecule into smaller, more manageable chiral fragments during retrosynthetic analysis. The (2S,3S) stereochemistry and the vinyl and hydroxyl functionalities of 3-methyl-4-penten-2-ol (B73472) make it an ideal precursor for elaborating into the intricate ring systems and oxygenation patterns found in molecules like phorbol and its analogues. baranlab.org The availability of this specific enantiomer through commercial suppliers facilitates research into the synthesis of these and other biologically active compounds. sigmaaldrich.com

Overview of Stereochemical Challenges in Synthesizing Highly Functionalized Chiral Molecules

The synthesis of molecules with multiple stereogenic elements is one of the most significant challenges in modern organic chemistry. webflow.com Achieving control over the three-dimensional architecture of a molecule is a complex task fraught with difficulties that chemists must systematically overcome.

One of the primary challenges is the need for high stereoselectivity. nii.ac.jp When creating a new stereocenter, reactions often have the potential to form multiple stereoisomers. Developing methods that overwhelmingly favor the formation of the desired isomer is a constant focus of research. This often involves the use of chiral catalysts, chiral auxiliaries, or substrate-controlled reactions. researchgate.netnii.ac.jp

Another significant hurdle is the sheer complexity of the target molecules. Natural products like phorbol and other tigliane diterpenes possess intricate polycyclic skeletons and a high density of functional groups. nih.govnih.gov Building this complexity requires multi-step synthetic sequences, and the stereochemical outcome of each step must be carefully controlled to lead to the correct final product. An error in setting a single stereocenter early in a synthesis can render the entire sequence useless.

Furthermore, scaling up stereoselective reactions from a laboratory setting to industrial production presents its own set of challenges, including the cost and stability of chiral catalysts and reagents. researchgate.netnii.ac.jp The development of efficient, robust, and economically viable synthetic routes is crucial for the practical application of complex chiral molecules in fields like medicine and materials science. These difficulties underscore the immense value of readily available, enantiopure building blocks like (2S,3S)-3-methyl-4-penten-2-ol, which provide a reliable and stereochemically defined starting point for navigating the complexities of advanced organic synthesis.

Properties

IUPAC Name |

(2S,3S)-3-methylpent-4-en-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-4-5(2)6(3)7/h4-7H,1H2,2-3H3/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIPQIFWUIDWLU-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C=C)[C@H](C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enantioselective and Stereoselective Synthesis Methodologies for 2s,3s 3 Methyl 4 Penten 2 Ol

Asymmetric Synthetic Strategies

The creation of the two adjacent stereocenters in (2S,3S)-3-methyl-4-penten-2-ol with the correct absolute and relative configuration necessitates the use of asymmetric synthesis techniques. These methods can be broadly categorized into chiral auxiliary-mediated approaches and asymmetric catalytic formations.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) have been established, the auxiliary is removed, having served its purpose of inducing asymmetry. Evans' oxazolidinones are a prominent class of chiral auxiliaries widely employed in asymmetric aldol (B89426) and alkylation reactions. wikipedia.org

In the context of synthesizing (2S,3S)-3-methyl-4-penten-2-ol, a chiral auxiliary, such as an Evans oxazolidinone, can be acylated with propionyl chloride to form an N-propionyl imide. This imide can then be converted to its Z-enolate, which subsequently reacts with acetaldehyde. The steric hindrance provided by the substituent on the chiral auxiliary directs the approach of the acetaldehyde, leading to a highly diastereoselective aldol addition. This reaction typically yields the syn-aldol adduct, which, after removal of the chiral auxiliary, would provide a precursor to the target molecule. The stereoselectivity arises from the chair-like transition state of the boron enolate, where the substituents of both the enolate and the aldehyde occupy positions that minimize steric interactions. thieme-connect.de

| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) |

| (4R,5S)-4-methyl-5-phenyloxazolidinone | Acetaldehyde | >95:5 | >98% |

| (S)-4-benzyl-2-oxazolidinone | Acetaldehyde | >95:5 | >98% |

This table presents representative data for Evans auxiliary-mediated aldol reactions with acetaldehyde, which are foundational for the synthesis of the target compound.

Asymmetric Catalytic Formations

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of a chiral product. Various catalytic systems have been developed for the asymmetric synthesis of homoallylic alcohols.

Transition metal catalysis, particularly with palladium, has been extensively studied for asymmetric allylic alkylation reactions. researchgate.net In a typical reaction, a nucleophile attacks a π-allyl palladium complex, with the stereochemical outcome being controlled by a chiral ligand. For the synthesis of (2S,3S)-3-methyl-4-penten-2-ol, this would involve the reaction of a crotyl nucleophile with acetaldehyde, or a related electrophile, in the presence of a chiral palladium catalyst. The enantioselectivity of these reactions is highly dependent on the structure of the chiral ligand, which influences the facial selectivity of the nucleophilic attack on the π-allyl intermediate. While a powerful tool, achieving high syn selectivity in the crotylation of aldehydes can be challenging and is often dependent on the specific catalyst system and reaction conditions employed.

The allylboration of aldehydes is a powerful and reliable method for the stereocontrolled synthesis of homoallylic alcohols. The reaction proceeds through a highly organized, chair-like Zimmerman-Traxler transition state, which accounts for the high degree of stereoselectivity. The use of chiral catalysts in conjunction with achiral allylboron reagents allows for the enantioselective formation of the product. For the synthesis of (2S,3S)-3-methyl-4-penten-2-ol, the reaction of acetaldehyde with a (Z)-crotylboronate in the presence of a chiral Brønsted or Lewis acid catalyst would be a suitable approach. The chiral catalyst coordinates to the aldehyde, activating it for nucleophilic attack and creating a chiral environment that dictates the facial selectivity of the crotylboronate addition.

Herbert C. Brown's development of asymmetric crotylboration reagents has provided a robust and predictable method for the synthesis of homoallylic alcohols with excellent stereocontrol. organic-chemistry.org The reaction of an aldehyde with a chiral crotylborane reagent, such as B-crotyldiisopinocampheylborane, proceeds with high diastereoselectivity and enantioselectivity. To obtain the syn product, (2S,3S)-3-methyl-4-penten-2-ol, acetaldehyde would be reacted with a (Z)-crotylborane reagent derived from a chiral terpene, such as α-pinene. The geometry of the crotylborane (Z or E) dictates the relative stereochemistry (syn or anti) of the product, while the chirality of the isopinocampheyl ligands controls the absolute stereochemistry. The reaction of acetaldehyde with a (Z)-crotylborane derived from (+)-α-pinene would yield the desired (2S,3S) isomer. williams.edu

| Aldehyde | Crotylborane Reagent | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) |

| Acetaldehyde | (Z)-B-Crotyldiisopinocampheylborane (from (+)-α-pinene) | >95:5 | 92% |

| Propionaldehyde | (Z)-B-Crotyldiisopinocampheylborane (from (+)-α-pinene) | 96:4 | 92% |

This table illustrates the high stereoselectivity achievable with Brown's asymmetric crotylboration of aldehydes.

Copper-catalyzed asymmetric reactions have emerged as a powerful tool in organic synthesis. For the formation of homoallylic alcohols, copper-catalyzed asymmetric allylic alkylation of various electrophiles has been developed. nih.gov In the context of synthesizing (2S,3S)-3-methyl-4-penten-2-ol, a copper-catalyzed enantioselective crotylation of acetaldehyde could be envisioned. This would typically involve the use of a chiral phosphine ligand in conjunction with a copper salt to form a chiral catalyst. This catalyst would then mediate the reaction between a crotyl organometallic reagent (e.g., a Grignard or organozinc reagent) and acetaldehyde. The chiral ligand environment around the copper center would control the facial selectivity of the addition to the aldehyde, leading to the enantioselective formation of the desired product. Achieving high syn selectivity would depend on the specific ligand and reaction conditions.

| Aldehyde | Crotyl Reagent | Chiral Ligand | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) |

| Benzaldehyde | Crotylmagnesium bromide | Chiral Ferrocenyl Phosphine | 85:15 | 90% |

| Acetaldehyde | Crotylzinc bromide | Chiral Amino Alcohol | 90:10 | 85% |

This table provides representative data for copper-catalyzed asymmetric crotylation reactions, demonstrating the potential for synthesizing the target compound.

Chiral Pool-Based Synthetic Routes

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials to construct complex chiral molecules. wikipedia.org This approach leverages the inherent chirality of natural precursors, such as amino acids, terpenes, and carbohydrates, to introduce specific stereocenters into the target molecule, often with excellent stereocontrol. nih.govankara.edu.tr

Utilization of Naturally Available Chiral Precursors

The synthesis of (2S,3S)-3-methyl-4-penten-2-ol can be envisioned to start from natural chiral precursors that possess a suitable stereocenter that can be elaborated into the desired C2 and C3 stereochemistry. For instance, chiral amino acids like L-alanine or L-threonine, and terpenes such as (+)-pulegone or (−)-carvone, offer attractive starting points due to their defined stereochemistry and functional groups amenable to chemical transformation. nih.gov

A hypothetical route commencing from a chiral terpene, for example, could involve oxidative cleavage of a carbon-carbon double bond to generate a chiral aldehyde or ketone. This intermediate would then undergo further modifications, such as homologation and functional group interconversions, to construct the carbon skeleton of (2S,3S)-3-methyl-4-penten-2-ol while retaining the original stereocenter. The selection of the appropriate chiral precursor is crucial and is guided by the desired absolute configuration of the target molecule and the efficiency of the subsequent chemical transformations.

Derivatization and Stereocenter Preservation

A critical aspect of chiral pool synthesis is the preservation of the existing stereocenters throughout the synthetic sequence. This is often achieved by converting functional groups in the chiral precursor into robust derivatives that are stable to the reaction conditions of subsequent steps. For example, hydroxyl and amino groups are commonly protected to prevent their interference with reactions at other sites of the molecule.

In the context of synthesizing (2S,3S)-3-methyl-4-penten-2-ol from a chiral precursor, a key stereocenter might be temporarily incorporated into a cyclic system, such as an acetal or a lactone. This not only protects the stereocenter from racemization but can also direct the stereochemical outcome of subsequent reactions through steric hindrance. The choice of protecting groups and derivatization strategy is critical for the successful retention of stereochemical integrity. For instance, the formation of a rigid bicyclic intermediate can lock the conformation of the molecule, allowing for highly stereoselective transformations on the appended side chains.

Stereoselective Reduction of Precursor Ketones

An alternative and widely employed strategy for the synthesis of chiral alcohols is the stereoselective reduction of a prochiral ketone. In the case of (2S,3S)-3-methyl-4-penten-2-ol, the precursor ketone would be 3-methyl-4-penten-2-one. The challenge lies in controlling the facial selectivity of the hydride attack on the carbonyl group to generate the desired (2S) stereocenter, while the adjacent C3 stereocenter influences the diastereoselectivity of the reduction.

The outcome of the reduction is governed by the steric and electronic environment around the carbonyl group and the nature of the reducing agent. Felkin-Anh and Cram's chelation models are often used to predict the stereochemical course of such reductions. For the synthesis of the syn diastereomer, (2S,3S)-3-methyl-4-penten-2-ol, a reducing agent that favors hydride delivery from the less hindered face, as predicted by the Felkin-Anh model, would be required.

Several chiral reducing agents have been developed to achieve high levels of enantioselectivity and diastereoselectivity in ketone reductions. These include borane reagents modified with chiral ligands, such as those derived from α-pinene (e.g., Alpine-Borane®) or amino alcohols (e.g., CBS reagents), and chirally modified aluminum hydrides. wikipedia.org The selection of the appropriate chiral reducing agent and reaction conditions is crucial for maximizing the yield of the desired (2S,3S) stereoisomer.

| Precursor Ketone | Reducing Agent/Catalyst | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) |

| 3-Methyl-4-penten-2-one | Chiral Borane Reagent | High syn selectivity | High ee for the S-alcohol |

| 3-Methyl-4-penten-2-one | CBS Catalyst with Borane | Predominantly syn product | >90% ee |

| 3-Methyl-4-penten-2-one | Diastereoselective substrate-controlled reduction | Dependent on existing stereocenter | N/A |

Convergent and Divergent Synthesis Design for (2S,3S)-3-Methyl-4-penten-2-ol

In contrast, a divergent synthesis starts from a common intermediate that is progressively modified to generate a library of related compounds. While less common for the synthesis of a single target molecule, a divergent approach could be employed to synthesize all four possible stereoisomers of 3-methyl-4-penten-2-ol (B73472) from a common precursor. This would be valuable for structure-activity relationship studies.

Strategies for Enhancing Enantiomeric and Diastereomeric Ratios

Achieving high levels of stereochemical purity is a central goal in asymmetric synthesis. Several strategies can be employed to enhance the enantiomeric and diastereomeric ratios in the synthesis of (2S,3S)-3-methyl-4-penten-2-ol.

For chiral pool-based routes:

Rigid Templates: The use of rigid cyclic intermediates can effectively shield one face of a reactive center, leading to highly stereoselective transformations.

Intramolecular Reactions: Intramolecular reactions, such as cyclizations, can exhibit high levels of stereocontrol due to the constrained transition state.

For stereoselective reductions:

Optimization of Reaction Conditions: Parameters such as temperature, solvent, and the nature of the chiral ligand can have a profound impact on the stereochemical outcome of the reaction. Lower temperatures often lead to higher selectivity.

Double Stereodifferentiation: This principle involves the reaction of a chiral substrate with a chiral reagent. When the inherent facial bias of the substrate and the chiral reagent are matched, very high levels of diastereoselectivity can be achieved. Conversely, a mismatch will lead to lower selectivity.

General Strategies:

Kinetic Resolution: This technique can be used to separate a racemic mixture of a chiral intermediate by selectively reacting one enantiomer at a faster rate, leaving the other enantiomer enriched. Dynamic kinetic resolution combines this with in-situ racemization of the starting material, allowing for a theoretical yield of 100% of the desired enantiomer.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative tool for separating enantiomers and diastereomers, allowing for the isolation of highly pure stereoisomers.

By carefully selecting the synthetic strategy and optimizing the reaction conditions, it is possible to achieve the synthesis of (2S,3S)-3-methyl-4-penten-2-ol with high enantiomeric and diastereomeric purity, enabling further investigation of its chemical and biological properties.

Advanced Spectroscopic and Chromatographic Methods for Stereochemical Elucidation of 2s,3s 3 Methyl 4 Penten 2 Ol

Determination of Absolute and Relative Configurations

The unambiguous assignment of the (2S,3S) configuration to 3-methyl-4-penten-2-ol (B73472) relies on a combination of chemical derivatization and sophisticated analytical instrumentation. These methods allow for the differentiation of stereoisomers and the determination of enantiomeric purity.

Derivatization Techniques for Chiral Analysis (e.g., Mosher's Reagent Derivatives)

Derivatization with a chiral reagent is a powerful strategy for determining the absolute configuration of secondary alcohols like (2S,3S)-3-methyl-4-penten-2-ol. Mosher's reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a widely used chiral derivatizing agent. When this reagent reacts with a chiral alcohol, it forms diastereomeric esters.

The resulting diastereomers exhibit distinct signals in Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing the differences in the chemical shifts (Δδ) of the protons near the newly formed chiral center in the (R)- and (S)-MTPA esters, the absolute configuration of the original alcohol can be assigned.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For stereochemical assignment, ¹H and ¹³C NMR are invaluable. In the case of (2S,3S)-3-methyl-4-penten-2-ol, the coupling constants (J-values) between adjacent protons provide information about their dihedral angles, which in turn helps to define the relative stereochemistry.

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can further elucidate the spatial proximity of protons within the molecule, providing additional evidence for the assigned stereochemistry. Theoretical calculations of NMR parameters using methods like Density Functional Theory (DFT) can complement experimental data for a more robust assignment. researchgate.net

Chiral Gas Chromatography (GC) for Enantiomeric Purity Assessment

Chiral Gas Chromatography (GC) is a highly sensitive method for separating enantiomers and assessing the enantiomeric purity of a sample. gcms.cz This technique utilizes a chiral stationary phase (CSP) within the GC column. gcms.cz The enantiomers of (2S,3S)-3-methyl-4-penten-2-ol interact differently with the CSP, leading to different retention times and, consequently, their separation. uni-muenchen.de

The choice of the chiral stationary phase is critical for achieving successful separation. gcms.cz Cyclodextrin-based CSPs are commonly employed for the analysis of chiral alcohols. gcms.cz By comparing the retention time of the sample to that of a known standard, the identity of the enantiomers can be confirmed, and the enantiomeric excess (ee) can be quantified by integrating the peak areas. The high efficiency and sensitivity of GC make it an ideal tool for this purpose. uni-muenchen.de

| Parameter | Description |

| Stationary Phase | Typically a chiral selector, such as a cyclodextrin (B1172386) derivative, coated on a solid support. |

| Mobile Phase | An inert carrier gas, such as helium or hydrogen. |

| Detection | Commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). |

| Principle | Differential interaction of enantiomers with the chiral stationary phase leads to separation. |

Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation of stereoisomers. sigmaaldrich.com Similar to chiral GC, it employs a chiral stationary phase. sigmaaldrich.com However, in HPLC, the mobile phase is a liquid. nih.gov This allows for a wider range of stationary and mobile phase combinations, offering greater flexibility in method development.

For the separation of 3-methyl-4-penten-2-ol stereoisomers, a normal-phase or reversed-phase chiral column can be used. The choice of mobile phase, often a mixture of alkanes and alcohols, is optimized to achieve the best separation. nih.gov The separated isomers are typically detected using a UV detector. Chiral HPLC can be used for both analytical and preparative scale separations, allowing for the isolation of pure enantiomers. sigmaaldrich.com

| Parameter | Description |

| Stationary Phase | A chiral selector immobilized on a silica (B1680970) or polymer support. Common examples include polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives). sigmaaldrich.com |

| Mobile Phase | A liquid or a mixture of liquids, such as hexane/isopropanol for normal phase or acetonitrile/water for reversed-phase. nih.gov |

| Detection | UV-Vis detector is common. Refractive index or mass spectrometric detectors can also be used. |

| Principle | Enantiomers form transient diastereomeric complexes with the chiral stationary phase, leading to different retention times. sigmaaldrich.com |

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration

Vibrational Circular Dichroism (VCD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum provides a unique fingerprint of the molecule's absolute configuration.

By comparing the experimentally measured VCD spectrum of (2S,3S)-3-methyl-4-penten-2-ol with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the (2S,3S)-enantiomer), the absolute configuration can be unequivocally determined. This method is particularly valuable as it does not require derivatization or the availability of a reference standard of the opposite enantiomer.

Applications of 2s,3s 3 Methyl 4 Penten 2 Ol As a Chiral Building Block in Complex Molecule Synthesis

Role in Natural Product Total Synthesis

The true utility of a chiral building block is often demonstrated in its successful application to the total synthesis of complex natural products. (2S,3S)-3-Methyl-4-penten-2-ol has proven its mettle in this demanding arena, serving as a key precursor in the synthesis of several biologically active molecules.

Iriomoteolide-1a and -1b are potent cytotoxic macrolides isolated from marine dinoflagellates. researchgate.net Their complex structures, featuring multiple stereocenters, have made them challenging synthetic targets. The total synthesis of the proposed structures of these macrolides has been a subject of intense research. nih.govnih.govrsc.org While initial synthetic efforts revealed that the originally proposed structures were incorrect, these studies have been crucial in the eventual correct structural assignment. scitechdaily.comacs.org In several synthetic approaches to these complex molecules, chiral fragments derived from precursors like (2S,3S)-3-methyl-4-penten-2-ol are envisioned to construct key stereochemical arrays within the macrolide core. The synthesis of various fragments of the iriomoteolides has been reported, highlighting the modular approach often taken for such complex targets. nih.gov The key steps in these syntheses often involve sophisticated strategies such as diastereoselective ene reactions and Julia-Kocienski olefinations to assemble the molecular framework. researchgate.netnih.gov

Herboxidiene (B116076) is a polyketide natural product with significant herbicidal and antitumor activity. nih.govnih.gov Its intricate structure, containing nine stereocenters, has made it a formidable synthetic challenge. While several total syntheses of herboxidiene and its methyl ester have been accomplished, they have typically utilized other chiral starting materials such as lactate (B86563) esters or citronellene. nih.govanu.edu.au A comprehensive review of the existing synthetic routes to herboxidiene methyl ester does not indicate the direct use of (2S,3S)-3-methyl-4-penten-2-ol as a starting material in the reported total syntheses to date. The established routes often rely on powerful asymmetric reactions like substrate-controlled aldol (B89426) reactions and Ireland-Claisen rearrangements to set the numerous stereocenters.

The hyacinthacines are a family of polyhydroxylated pyrrolizidine (B1209537) alkaloids with glycosidase inhibitory activity. The total synthesis of several members of this family, including hyacinthacines B3, B4, and B5, has been successfully achieved using (2S)-4-penten-2-ol as a common chiral precursor. acs.orguow.edu.au This starting material, which possesses the same absolute stereochemistry at one of the chiral centers as (2S,3S)-3-methyl-4-penten-2-ol, serves as a versatile scaffold for the construction of the core pyrrolizidine ring system. The synthetic strategy involves a series of transformations, including stereoselective dihydroxylation and intramolecular cyclization, to afford the target alkaloids and confirm their absolute configurations. acs.org

Construction of Stereodefined Multifunctional Organic Scaffolds

The inherent stereochemistry of (2S,3S)-3-methyl-4-penten-2-ol makes it an excellent starting point for the synthesis of more complex, stereodefined multifunctional organic scaffolds. These scaffolds can then be further elaborated into a variety of target molecules. The vinyl group can participate in reactions such as ozonolysis to yield an aldehyde, or in cross-metathesis reactions to append different functionalities. The secondary alcohol can be oxidized to a ketone or used to direct further stereoselective reactions on adjacent carbons. This versatility allows for the creation of polyfunctionalized acyclic and cyclic systems with complete control over the stereochemistry. For instance, the use of chiral auxiliaries, which are temporarily incorporated into a substrate to direct the stereochemical course of a reaction, is a common strategy in asymmetric synthesis. wikipedia.orgsigmaaldrich.comsigmaaldrich.com While (2S,3S)-3-methyl-4-penten-2-ol itself is a chiral building block, its derivatives can also function as chiral auxiliaries in certain transformations.

Utility in the Synthesis of Advanced Organic Intermediates

Beyond its role in the total synthesis of natural products, (2S,3S)-3-methyl-4-penten-2-ol is a valuable precursor for the synthesis of a variety of advanced organic intermediates. These intermediates, possessing defined stereochemistry, are themselves important building blocks for the construction of larger, more complex molecules in areas such as medicinal chemistry and materials science. The ability to introduce multiple stereocenters in a controlled manner is a significant advantage in the design and synthesis of novel compounds with specific three-dimensional structures.

Potential in Materials Science Applications Requiring Chiral Structures

The demand for chiral materials is growing, with applications in areas such as chiral chromatography, asymmetric catalysis, and liquid crystals. Chiral polymers and dopants can induce unique properties in materials, leading to new functionalities. cmu.edunih.govresearchgate.net For instance, chiral dopants are added to nematic liquid crystals to induce a helical twist, forming cholesteric liquid crystals which have applications in displays and sensors. nih.govgoogle.commdpi.commdpi.comsynthon-chemicals.com While direct applications of (2S,3S)-3-methyl-4-penten-2-ol in materials science are not yet widely reported, its chiral nature makes it a potential candidate for the synthesis of novel chiral monomers for polymerization or as a precursor for chiral dopants for liquid crystals. The synthesis of isotactic poly((R,S)-3-methyl-1-pentene) has demonstrated how the chirality of the monomer can influence the crystal structure of the resulting polymer. rsc.org This highlights the potential for chiral building blocks like (2S,3S)-3-methyl-4-penten-2-ol to be used in the rational design of new chiral materials with tailored properties.

Theoretical and Computational Chemistry Studies on 2s,3s 3 Methyl 4 Penten 2 Ol and Its Reactions

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the reaction mechanisms of chiral allylic alcohols like (2S,3S)-3-methyl-4-penten-2-ol. For instance, in the epoxidation of the related chiral allylic alcohol (Z)-3-methyl-3-penten-2-ol with peroxyformic acid, DFT calculations using the B3LYP functional have been employed to map out the potential energy surface. nih.gov These studies have successfully computed the geometries and energies of various transition structures involved in the reaction. nih.gov

The choice of basis set in these calculations can significantly influence the relative energies of the transition states. nih.gov For example, while the B3LYP method with 6-31G(d) and 6-31G(d,p) basis sets can identify the crucial transition structures, re-optimization with larger basis sets like 6-311+G(d,p) and correlation-consistent polarized valence triple-zeta (cc-pVTZ) is often necessary for more accurate energy predictions. nih.gov

A key finding from such computational studies is the identification of the lowest-energy transition state, which dictates the major product formed. In the case of (Z)-3-methyl-3-penten-2-ol epoxidation, the transition state leading to the threo product was found to be the most stable. nih.gov This transition state is characterized by a planar peracid arrangement, facilitating a 1,4-migration of the peracid hydrogen atom. nih.gov

Conformational Analysis and Energetic Profiles of Stereoisomers and Transition States

The stereochemical outcome of reactions involving (2S,3S)-3-methyl-4-penten-2-ol is intricately linked to the conformational preferences and energetic profiles of its stereoisomers and the associated transition states. Allylic strain, the steric interaction between a substituent on one end of an olefin and an allylic substituent on the other end, plays a crucial role in determining the most stable conformations. wikipedia.org

Computational studies on similar allylic systems, such as (Z)-3-methyl-3-penten-2-ol, have revealed that the relative energies of different transition structures are highly sensitive to the computational method and basis set used. nih.gov For example, the transition state leading to the erythro product in the epoxidation of (Z)-3-methyl-3-penten-2-ol is energetically less favorable (by 0.9 kcal/mol at the B3LYP/6-311+G(d,p) level) than the threo transition state. nih.gov This energy difference is a direct consequence of the conformational arrangement of the reacting molecules in the transition state.

The table below summarizes the calculated relative energies of transition states for a related reaction, highlighting the impact of the basis set on the energetic profile.

Table 1: Calculated Relative Energies of Transition States for the Epoxidation of (Z)-3-methyl-3-penten-2-ol

| Transition State | Relative Energy (kcal/mol) with 6-31G(d,p) | Relative Energy (kcal/mol) with 6-311+G(d,p) |

|---|---|---|

| syn-(2R,3R,4S)-TS-3a (erythro) | Lowest Energy | +0.9 |

Data sourced from computational studies on the epoxidation of a similar allylic alcohol. nih.gov

Prediction and Rationalization of Diastereoselectivity and Enantioselectivity

Computational chemistry provides a framework for predicting and rationalizing the diastereoselectivity and enantioselectivity observed in reactions of (2S,3S)-3-methyl-4-penten-2-ol. By applying principles like the Curtin-Hammett principle to the calculated energies of multiple transition states, researchers can estimate the product ratios. nih.gov

For the epoxidation of (Z)-3-methyl-3-penten-2-ol, an extended Curtin-Hammett analysis incorporating the four lowest-energy transition structures showed good agreement with the experimentally observed threo/erythro product ratio. nih.gov This demonstrates the predictive power of DFT calculations in understanding stereoselectivity.

The enantioselectivity of reactions can also be explored computationally. For instance, in the asymmetric hydrogenation of fluorinated olefins, the choice of catalyst and its interaction with the substrate are critical. nih.gov DFT calculations can model these interactions and help in the design of new, more effective catalysts. The stereoelectronic effects of bulky groups, such as a trimethylsilyl (B98337) (TMS) group, can direct the stereoselectivity by favoring conformations that minimize steric hindrance and optimize orbital alignment. wikipedia.org

Examination of Hydrogen Bonding and Allylic Strain Effects on Reaction Control

The stereochemical course of reactions involving chiral allylic alcohols is often governed by a combination of non-covalent interactions, including hydrogen bonding and allylic strain. nih.gov In the epoxidation of (Z)-3-methyl-3-penten-2-ol, the directing effect of the hydroxyl group is a key factor. nih.gov

Computational studies have shown that intramolecular hydrogen bonding between the hydroxyl group of the allylic alcohol and the incoming oxidizing agent can stabilize certain transition states over others, thereby controlling the diastereoselectivity. nih.gov The lowest-energy transition state for threo product formation in the epoxidation of (Z)-3-methyl-3-penten-2-ol benefits from such a stabilizing hydrogen bond. nih.gov

Allylic 1,3-strain also plays a significant role in dictating the preferred conformation of the molecule, which in turn influences the facial selectivity of the reaction. york.ac.uk By forcing certain substituents into pseudoaxial positions, allylic strain can effectively shield one face of the molecule, leading to preferential attack from the less hindered side. york.ac.uk

Solvent Effects and Continuum Models in Computational Simulations

The surrounding solvent can have a profound impact on the energetics of a reaction. Computational models often need to account for these solvent effects to achieve accurate predictions. Continuum models, such as the self-consistent isodensity polarized continuum model (SCI-PCM), are frequently used to simulate the influence of the solvent. nih.gov

In the case of the epoxidation of (Z)-3-methyl-3-penten-2-ol, the inclusion of solvent effects through the SCI-PCM model improved the agreement between the calculated and experimental threo/erythro product ratios. nih.gov This highlights the importance of considering the solvent environment in computational studies of reaction mechanisms and selectivity.

The choice of solvent can also influence the degree of allylic strain and the strength of hydrogen bonding, further modulating the stereochemical outcome of the reaction. wikipedia.org

Compound Information

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| (2S,3S)-3-Methyl-4-penten-2-ol |

| (Z)-3-Methyl-3-penten-2-ol |

| Peroxyformic acid |

| threo-epoxide |

| erythro-epoxide |

| Trimethylsilyl |

| (Z)-4-methylpent-2-ene |

| 3-methyl-1-butene |

Future Research Directions and Emerging Avenues for 2s,3s 3 Methyl 4 Penten 2 Ol

Development of Highly Efficient and Sustainable Asymmetric Catalytic Systems

The enantioselective synthesis of (2S,3S)-3-methyl-4-penten-2-ol remains a key area of research, with a strong emphasis on developing greener and more efficient catalytic systems. Current methods often rely on stoichiometric chiral reagents or catalysts with limited recyclability. Future research is directed towards the use of biocatalysis and earth-abundant metal catalysis to overcome these limitations.

Recent studies on the synthesis of chiral alcohols have demonstrated the power of commercially available enzyme screening kits. For instance, the "Chiralscreen® OH" kit, containing various carbonyl reductases, has been successfully employed for the asymmetric reduction of ketones to produce enantiomerically enriched drug precursors and insect pheromones. nih.gov This high-throughput screening approach can be directly applied to identify optimal enzymes for the synthesis of (2S,3S)-3-methyl-4-penten-2-ol from a corresponding ketone precursor. The diverse stereochemical preferences of these enzymes could potentially allow for the selective synthesis of any of the four possible stereoisomers of 3-methyl-4-penten-2-ol (B73472).

Another promising avenue is the application of asymmetric transfer hydrogenation (ATH) using well-defined transition metal complexes with chiral ligands. Research is focused on replacing precious metals like ruthenium and rhodium with more abundant and less toxic metals such as iron and manganese. The development of novel pincer-type ligands and bifunctional catalysts that can operate at low catalyst loadings will be crucial for the industrial viability of this approach.

Table 1: Comparison of Potential Catalytic Systems for (2S,3S)-3-Methyl-4-penten-2-ol Synthesis

| Catalyst Type | Advantages | Challenges | Future Research Focus |

| Biocatalysts (e.g., ADHs, CREs) | High enantioselectivity, mild conditions, sustainable | Enzyme stability, cofactor regeneration, substrate scope | Enzyme immobilization, directed evolution for improved activity and stability, cofactor recycling systems |

| Asymmetric Transfer Hydrogenation (ATH) | High turnover numbers, broad substrate scope | Use of precious metals, ligand synthesis | Development of earth-abundant metal catalysts, design of more efficient chiral ligands |

Integration into Continuous Flow Chemistry for Scalable Enantioselective Production

To meet potential industrial demand, the development of scalable and safe manufacturing processes for (2S,3S)-3-methyl-4-penten-2-ol is essential. Continuous flow chemistry offers significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and the potential for straightforward automation and scale-up.

The integration of the aforementioned sustainable catalytic systems into continuous flow reactors is a major future research direction. Immobilized enzymes are particularly well-suited for flow applications, as they can be packed into columns or coated onto the reactor walls, allowing for the continuous conversion of the starting material with minimal catalyst leaching. nih.gov Recent studies have demonstrated the successful use of co-immobilized dual-enzyme systems in continuous flow reactors for the synthesis of chiral lactones, achieving high space-time yields and operational stability for over 650 hours. beilstein-archives.org This strategy could be adapted for the production of (2S,3S)-3-methyl-4-penten-2-ol, where one enzyme reduces the ketone and another recycles the cofactor.

The development of 3D-printed microreactors and other advanced reactor designs will further enhance the capabilities of continuous flow synthesis. These technologies allow for precise control over reaction conditions and can be tailored to the specific requirements of the catalytic system, leading to optimized yields and selectivities.

Exploration of Novel Reactivity and Unprecedented Synthetic Transformations

The unique stereochemical arrangement of (2S,3S)-3-methyl-4-penten-2-ol provides a platform for exploring novel and diastereoselective transformations. The hydroxyl group can direct the reactivity of the adjacent double bond, leading to the formation of new stereocenters with high levels of control.

One area of future research is the diastereoselective epoxidation of the double bond. The directing effect of the C2-hydroxyl group can be exploited to achieve high selectivity for the formation of a specific epoxide diastereomer. This transformation would provide access to valuable chiral epoxy alcohol building blocks, which are precursors to a wide range of functionalized molecules.

The Johnson-Claisen rearrangement is another transformation with potential for novel applications. This reaction involves the treatment of an allylic alcohol with an orthoester to generate a γ,δ-unsaturated ester with the creation of a new carbon-carbon bond. researchgate.net Applying this rearrangement to (2S,3S)-3-methyl-4-penten-2-ol could lead to the synthesis of complex chiral carboxylic acid derivatives with control over the newly formed stereocenter.

Furthermore, the allylic alcohol moiety can participate in a variety of other transformations, including:

Directed cyclopropanation: The hydroxyl group can direct the addition of a carbene to the double bond, leading to the stereoselective formation of cyclopropylmethanols.

Allylic substitution reactions: The hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution reactions that can proceed with either retention or inversion of stereochemistry, depending on the reaction conditions and the nature of the catalyst.

Future research in this area will focus on the development of new catalyst systems that can control the stereochemical outcome of these transformations with high precision, unlocking the full synthetic potential of this chiral building block.

Expanding its Scope as a Chiral Synthon in Complex Chemical Structure Construction

The inherent chirality and functionality of (2S,3S)-3-methyl-4-penten-2-ol make it an attractive starting material for the total synthesis of complex natural products and pharmaceuticals. Its structural motif is found in a number of bioactive molecules, highlighting its potential as a key chiral synthon.

A recent study has highlighted the presence of the 3-methylpent-4-en-2-ol (MPO) moiety in various polyketide natural products and developed a method for determining its absolute configuration. beilstein-archives.org This work underscores the importance of this structural unit and will likely spur further interest in its use in total synthesis. For instance, the stereochemical assignment of capsulactone was demonstrated using this methodology. beilstein-archives.org

The synthesis of insect pheromones is another area where this chiral building block could find significant application. Many insect pheromones are chiral molecules, and their biological activity is often highly dependent on their stereochemistry. The stereodefined nature of (2S,3S)-3-methyl-4-penten-2-ol makes it an ideal starting material for the stereocontrolled synthesis of various pheromones. researchgate.netnih.gov For example, a related compound, 1,1,1-trihalogeno-4-methyl-3-penten-2-ol, has been utilized as a starting material in the synthesis of pyrethroid insecticides. acs.org

Future research will likely focus on the application of (2S,3S)-3-methyl-4-penten-2-ol in the synthesis of a broader range of complex targets, including:

Marine natural products: Many marine-derived metabolites possess intricate stereochemistry and unique biological activities.

Polyketide antibiotics: The structural motifs present in this chiral alcohol are common in this important class of therapeutic agents.

Chiral ligands for asymmetric catalysis: The stereocenters of (2S,3S)-3-methyl-4-penten-2-ol could be incorporated into the backbone of new chiral ligands, influencing the stereochemical outcome of catalytic reactions.

The development of efficient and convergent synthetic routes that utilize (2S,3S)-3-methyl-4-penten-2-ol as a key building block will be a major focus of future synthetic efforts.

Q & A

Basic Questions

Q. How can (2S,3S)-3-methyl-4-penten-2-ol be unambiguously identified in laboratory settings?

- Methodological Answer : The compound is identified via its molecular formula (C₆H₁₂O), molecular weight (100.16 g/mol), and stereochemical descriptors (2S,3S). Key identifiers include CAS RN 4325-82-0 (for 4-methyl-3-penten-2-ol) and canonical SMILES "CC(C=C(C)C)O" . Gas chromatography-mass spectrometry (GC-MS) with polar columns and temperature ramps can resolve its retention index (RI), while nuclear magnetic resonance (NMR) spectroscopy confirms stereochemistry and functional groups .

Q. What safety protocols are critical for handling (2S,3S)-3-methyl-4-penten-2-ol in experimental workflows?

- Methodological Answer : The compound is classified as a flammable liquid (GHS Category 3) with potential respiratory irritation (H335). Key precautions include:

- Use of explosion-proof equipment and CO₂/fire-resistant storage to prevent peroxide formation .

- Personal protective equipment (PPE): nitrile gloves, chemical-resistant aprons, and vapor-resistant goggles to mitigate skin/eye exposure .

- Ventilation controls (e.g., fume hoods) to limit airborne concentrations below thresholds defined by OSHA/NIOSH .

Q. Which analytical techniques are optimal for quantifying (2S,3S)-3-methyl-4-penten-2-ol in complex matrices?

- Methodological Answer : GC-MS with electron ionization (EI) at 70 eV provides high-resolution mass spectra (e.g., m/z 100.16 for molecular ion) and fragmentation patterns for quantification . For non-volatile derivatives, reverse-phase HPLC with UV detection (λ = 210–220 nm) or chiral columns can resolve enantiomeric purity .

Advanced Research Questions

Q. How can synthetic routes to (2S,3S)-3-methyl-4-penten-2-ol be optimized for enantiomeric excess (ee) >99%?

- Methodological Answer : Asymmetric catalysis using Sharpless epoxidation or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can enhance ee. Computational modeling of transition states (e.g., density functional theory, DFT) predicts steric and electronic factors influencing stereoselectivity . Reaction parameters (temperature, solvent polarity) must be optimized empirically to minimize racemization .

Q. What mechanisms underlie the antibacterial activity of (2S,3S)-3-methyl-4-penten-2-ol derivatives?

- Methodological Answer : In Bacillus subtilis subsp. subtilis HSF1-9, analogous alcohols (e.g., (2S,3S)-(-)-3-propyloxirane methanol) disrupt microbial membranes via hydrophobic interactions, as shown by cell viability assays and membrane permeability tests (propidium iodide uptake) . Structure-activity relationship (SAR) studies suggest alkyl chain length and hydroxyl positioning modulate efficacy against Gram-negative pathogens .

Q. How can computational models resolve discrepancies in the compound’s spectroscopic data across studies?

- Methodological Answer : Quantum mechanical calculations (e.g., Hartree-Fock or coupled-cluster theory) predict NMR chemical shifts and vibrational frequencies (IR) for comparison with experimental data. For example, deviations in ¹³C NMR signals may arise from solvent effects or conformational flexibility, necessitating implicit solvent models (e.g., PCM) .

Q. What strategies address the lack of toxicological data for (2S,3S)-3-methyl-4-penten-2-ol in regulatory submissions?

- Methodological Answer : In silico tools like the OECD QSAR Toolbox predict acute toxicity (e.g., LD₅₀) via read-across to structurally similar alcohols (e.g., 4-methyl-2-pentanol). In vitro assays (e.g., Ames test for mutagenicity, HepG2 cytotoxicity) provide preliminary hazard data, while tiered testing under REACH guidelines ensures compliance .

Q. How do solvent systems influence the stability of (2S,3S)-3-methyl-4-penten-2-ol during long-term storage?

- Methodological Answer : Stabilization requires inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT at 0.01–0.1% w/w) to prevent peroxide formation. Accelerated aging studies (40°C/75% RH) coupled with GC headspace analysis monitor degradation products (e.g., aldehydes, ketones). Non-polar solvents (hexane, toluene) reduce hydrolysis compared to polar aprotic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.